A Technical Guide to the Physicochemical Properties of (2-Chloro-4-trifluoromethyl-benzyl)-ethyl-amine
A Technical Guide to the Physicochemical Properties of (2-Chloro-4-trifluoromethyl-benzyl)-ethyl-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical entity (2-Chloro-4-trifluoromethyl-benzyl)-ethyl-amine. In drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation and analytical method development. This document details the compound's chemical identity and presents methodologies for determining critical parameters such as ionization constant (pKa), lipophilicity (LogP), and aqueous solubility. The protocols described herein are grounded in internationally recognized standards, ensuring scientific rigor and data integrity. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the evaluation and development of novel chemical entities.
Introduction
The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is underpinned by a meticulous characterization of its fundamental properties. The compound (2-Chloro-4-trifluoromethyl-benzyl)-ethyl-amine, a substituted benzylamine, possesses structural motifs—a halogenated and trifluoromethylated aromatic ring coupled with a secondary amine—that suggest a complex interplay of physicochemical behaviors. These properties, including solubility, lipophilicity, and ionization, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide serves as a foundational resource for scientists working with this molecule. It moves beyond a simple tabulation of data to explain the causality behind experimental choices and provides robust, self-validating protocols for their determination. Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), is emphasized to ensure that the data generated is reliable, reproducible, and suitable for regulatory consideration.[1][2][3][4][5][6]
Chemical Identity and Core Properties
Establishing a definitive chemical identity is the first step in any characterization workflow. This ensures that all subsequent experimental work is performed on the correct, well-defined substance.
| Identifier | Value | Source |
| IUPAC Name | N-ethyl-1-[2-chloro-4-(trifluoromethyl)phenyl]methanamine | ChemScene |
| CAS Number | 1199780-36-3 | ChemScene |
| Molecular Formula | C₁₀H₁₁ClF₃N | ChemScene[7] |
| Molecular Weight | 237.65 g/mol | ChemScene[7] |
| Canonical SMILES | CCNCC1=C(C=C(C=C1)C(F)(F)F)Cl | ChemScene[7] |
| Chemical Structure | ChemScene |
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For (2-Chloro-4-trifluoromethyl-benzyl)-ethyl-amine, the secondary amine is basic and will be protonated at physiological pH. This ionization state is critical as it profoundly influences solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly precise and historically standard method for pKa determination.[8][9]
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
Experimental Protocol: Potentiometric Titration
This protocol is designed to be self-validating by requiring triplicate measurements and rigorous calibration.
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System Preparation & Calibration:
-
Calibrate a high-precision potentiometer using standard aqueous buffers of pH 4.00, 7.00, and 10.00.[10][11] This three-point calibration ensures linearity and accuracy across the measurement range.
-
Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration, which mimics physiological conditions and yields more consistent results.[10][11]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in an appropriate solvent (e.g., a small amount of methanol or DMSO, followed by dilution with water) to create a sample solution of approximately 1 mM. The final concentration should be chosen to ensure complete dissolution while providing a clear titration endpoint.
-
Transfer 20 mL of the sample solution into a temperature-controlled titration vessel.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a basic amine by forming carbonic acid.[10][11]
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a magnetic stirrer into the vessel.
-
Acidify the solution to a starting pH of approximately 1.8-2.0 using 0.1 M HCl. This ensures the amine is fully protonated at the start of the titration.
-
Begin the titration by adding small, precise aliquots of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize. Use smaller volume increments near the equivalence point where the pH changes most rapidly.
-
Continue the titration until the pH reaches a stable value around 12.0-12.5.
-
-
Data Analysis & Validation:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.[12]
-
Perform the titration in triplicate. The resulting pKa values should be within a standard deviation of ±0.1 units for the data to be considered valid.[10]
-
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter for predicting a drug's ability to cross cell membranes. The OECD Guideline for the Testing of Chemicals, Test No. 107, describes the shake-flask method, which is the gold standard for this measurement.[6][13]
Workflow for LogP Determination via Shake-Flask Method
Caption: Workflow for LogP determination using the OECD 107 shake-flask method.
Experimental Protocol: Shake-Flask Method
This protocol ensures trustworthiness by pre-saturating the phases and performing a mass balance calculation.
-
Preparation of Phases:
-
Prepare a buffer solution with a pH at least 2 units above the determined pKa of the amine. This ensures that over 99% of the compound exists in its neutral, non-ionized form, which is necessary for measuring the true partition coefficient.[14]
-
Mix n-octanol and the prepared buffer in a large separation funnel and shake vigorously. Allow the phases to separate overnight. This pre-saturation is critical to prevent volume changes during the actual experiment.
-
-
Partitioning Experiment:
-
Accurately prepare a stock solution of the compound in the pre-saturated n-octanol.
-
In a series of centrifuge tubes, combine the n-octanol stock solution with the pre-saturated buffer at different volume ratios (e.g., 1:1, 2:1, 1:2). Using multiple ratios helps validate the result.[13]
-
Agitate the tubes on a mechanical shaker at a constant temperature (e.g., 25°C ± 1°C) for a sufficient time to reach equilibrium (typically 1-2 hours).[13]
-
-
Phase Separation and Analysis:
-
Separate the two phases by centrifugation. This is a critical step to ensure a clean separation without cross-contamination of micro-droplets.[14]
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase from each tube.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A validated method requires demonstrated linearity, accuracy, and precision.[15]
-
-
Calculation and Validation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq): P = C_oct / C_aq.
-
Express the result as LogP.
-
The LogP values from the different phase ratios should agree within ±0.3 log units.[13] A mass balance should also be performed to ensure the total amount of substance recovered from both phases is close to the amount initially added.
-
Aqueous Solubility
Aqueous solubility is a key factor influencing drug dissolution and absorption. For ionizable compounds like (2-Chloro-4-trifluoromethyl-benzyl)-ethyl-amine, solubility is highly pH-dependent. Therefore, it should be determined across a physiologically relevant pH range.
Experimental Protocol: Equilibrium Shake-Flask Method
-
System Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Calibrate an HPLC system with a suitable column and mobile phase for the analysis of the compound.
-
-
Solubility Determination:
-
Add an excess amount of the solid compound to vials containing each of the prepared buffers. The excess solid is crucial to ensure a saturated solution is formed.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm that excess solid remains.
-
-
Sample Analysis:
-
Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using the validated HPLC method.
-
-
Data Reporting:
-
Report the solubility in mg/mL or µM at each specific pH. The results will demonstrate the pH-solubility profile of the compound, which is expected to be higher at lower pH values where the amine is protonated and forms a more soluble salt.
-
Conclusion
The physicochemical properties of (2-Chloro-4-trifluoromethyl-benzyl)-ethyl-amine—specifically its pKa, LogP, and aqueous solubility—are foundational parameters that dictate its behavior in both in vitro and in vivo systems. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data. By understanding the causality behind each experimental step and adhering to established international guidelines, researchers can confidently characterize this and other novel chemical entities, enabling informed decisions in the complex process of drug development.
References
-
European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from EMA.[1]
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ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved from ResearchGate.[2]
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ICH. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from an authoritative source on pharmaceutical guidelines.[3]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray.[10]
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Scilit. International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice. Retrieved from Scilit.[4]
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gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from gmp-compliance.org.[5]
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OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD.[6]
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Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water. Retrieved from FAO.org.[16]
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Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Retrieved from Biotecnologie BT.[15]
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OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD iLibrary.[13]
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ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from ECETOC.[14]
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Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC.[8]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark.[11]
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University Course Material. Potentiometric Titration of an Unknown Weak Acid. Retrieved from an educational source.[12]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC.[9]
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ChemScene. N-(2-Chloro-4-(trifluoromethyl)benzyl)ethanamine. Retrieved from ChemScene.[7]
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